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cis-Ticlopidine-MP Derivative

Cat. No.: B1161389
M. Wt: 445.96
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Description

Contextualization within Thienopyridine Pharmacology and Medicinal Chemistry Research

The cis-Ticlopidine-MP Derivative is a specialized chemical entity that arises from the study of thienopyridines, a class of drugs known for their antiplatelet activity. nih.govresearchgate.net The parent compound, Ticlopidine (B1205844), is a first-generation thienopyridine prodrug; it is inactive in its administered form and requires metabolic activation in the liver to exert its therapeutic effect. academie-sciences.frwikipedia.orgdrugbank.com This bioactivation is a multi-step process mediated by hepatic cytochrome P450 (CYP) enzymes, which convert Ticlopidine into a highly reactive and unstable thiol metabolite. nih.govsmpdb.ca This active metabolite is the pharmacologically effective molecule, which functions by irreversibly blocking the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. wikipedia.orgdrugbank.com

The inherent instability of this active thiol metabolite presents a significant challenge for pharmacokinetic and pharmacodynamic studies. academie-sciences.frnih.gov It cannot be easily isolated or stored for analysis, which historically made it difficult to quantify its concentration in biological samples and correlate it with clinical effects. academie-sciences.fr To overcome this, medicinal chemistry provides a critical solution through chemical derivatization. nih.govjbr-pub.org.cn

The term "this compound" describes the stabilized product formed for analytical purposes. The "cis" designation refers to the specific stereochemistry, or three-dimensional arrangement, of the active metabolite. researchgate.net The "MP Derivative" part indicates that the unstable thiol has been reacted with a stabilizing agent, such as 2-bromo-3'-methoxyacetophenone (MPB) or a similar methoxyacetophenone (MP) reagent. nih.govjbr-pub.org.cn This reaction creates a stable, covalent bond, resulting in a compound that can be reliably detected and quantified using modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Therefore, the this compound is not a drug itself but an essential analytical tool for understanding the parent drug's behavior in the body.

Academic Significance and Research Gaps Pertaining to the Chemical Compound

The primary academic significance of the this compound lies in its enabling role in quantitative bioanalysis. The development of derivatization methods to create stable entities like the MP-derivative has been a pivotal advancement in thienopyridine research. nih.govresearchgate.net It allows for precise measurement of the fleeting active metabolite in plasma, which is fundamental to characterizing the pharmacokinetics of Ticlopidine. researchgate.netnih.gov These studies are crucial for understanding the relationship between the drug's metabolic activation and its platelet-inhibiting effects. nih.gov

Table 1: Analytical Workflow for Thienopyridine Active Metabolite Quantification

Analytical Step Description Significance
Sample Collection & Immediate Derivatization Blood samples are collected and immediately treated with a derivatizing agent (e.g., MPB). Stabilizes the highly reactive thiol active metabolite, preventing its degradation or reaction with other molecules. nih.govjbr-pub.org.cn
Sample Preparation Proteins are precipitated from the plasma sample, and the derivatized analyte is isolated. Cleans the sample matrix to reduce interference during analysis. nih.gov
Chromatographic Separation The prepared sample is injected into a High-Performance Liquid Chromatography (HPLC) system. Separates the this compound from the parent drug and other metabolites. nih.govnih.gov
Mass Spectrometric Detection The separated components are analyzed by a tandem mass spectrometer (MS/MS). Provides highly sensitive and specific quantification of the derivative, allowing for the determination of the original active metabolite concentration. nih.govnih.govbps.ac.uk

Despite the established methodology, significant research gaps remain, particularly concerning Ticlopidine. Much of the recent and highly detailed research has shifted towards newer-generation thienopyridines like Clopidogrel (B1663587) and Prasugrel, which have more favorable clinical profiles. nih.govnih.gov Consequently, while the active metabolite of Clopidogrel has been resolved into multiple stereoisomers (H1-H4), with the cis-isomers (H3 and H4) being identified and their distinct activities characterized, a similarly comprehensive stereochemical analysis of Ticlopidine's active metabolite is less developed. researchgate.netresearchgate.net

The precise biological activity of the cis-isomer of Ticlopidine's active metabolite compared to other potential isomers (such as trans-isomers) is not as extensively documented. researchgate.net This represents a notable research gap. A deeper investigation into the stereoisomers of Ticlopidine's active metabolite could provide valuable insights into its structure-activity relationship and the mechanisms behind its specific therapeutic and side-effect profiles.

Properties

Molecular Formula

C₂₃H₂₄ClNO₄S

Molecular Weight

445.96

Synonyms

(Z)-2-[1-[(2-chlorophenyl)methyl]-4-[[2-(3-methoxyphenyl)-2-oxoethyl]thio]-3-piperidinylidene]acetic Acid; 

Origin of Product

United States

Chemical Synthesis and Structural Elucidation

Synthetic Methodologies for cis-Ticlopidine-MP Derivatives and Analogs

The construction of the thienopyridine core of ticlopidine (B1205844) and its derivatives is a multi-step process that begins with foundational precursors and employs various chemical transformations to build the final molecular structure.

The synthesis of ticlopidine analogs is centered around the core precursor, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP). nih.gov Several synthetic routes to this key intermediate have been developed. One common method involves a Pictet-Spengler type reaction, starting with 2-thiophene ethylamine (B1201723) and formaldehyde, followed by cyclization. google.comguidechem.com An alternative scalable approach begins with the more basic starting material, thiophene (B33073), and proceeds through a five-step sequence involving formylation, Henry reaction, reduction of the resulting nitro group to an amine, and subsequent cyclization to yield THTP. nih.govresearchgate.net

Derivatization pathways allow for the creation of a wide array of analogs. These modifications can involve:

Substitution on the Thiophene Ring: Introducing functional groups such as nitro, cyano, or acetyl groups onto the thiophene ring before or after the formation of the THTP nucleus. nih.gov

Isosteric Replacement: Replacing the metabolically labile thiophene ring with a more stable aromatic system, such as a benzene (B151609) ring, to form benzotetrahydropyridines or tetrahydroisoquinolines. nih.govmcmaster.ca Other heterocyclic systems like imidazole (B134444) or triazole have also been used as thiophene replacements to synthesize analogs. researchgate.net

N-Alkylation/Arylation: The nitrogen atom of the THTP core is a key site for derivatization, most notably through alkylation with substituted benzyl (B1604629) chlorides to produce compounds like ticlopidine itself. researchgate.net

Table 1: Selected Synthetic Pathways to THTP and Analogs
Starting MaterialKey Intermediates/ReagentsFinal Core StructureOverall YieldReference
Thiophene2-thiophenecarboxaldehyde, 2-(2-nitrovinyl)thiophene4,5,6,7-tetrahydrothieno[3,2-c]pyridine62% nih.gov
2-Thiophene ethylamineFormaldehyde, Dichloroethane, HCl4,5,6,7-tetrahydrothieno[3,2-c]pyridine HCl90% guidechem.com
Tetrahydroisoquinoline2-chlorobenzyl chloride2-(2-chlorobenzyl)-1,2,3,4-tetrahydroisoquinoline- mcmaster.ca

The formation of ticlopidine derivatives relies on a variety of chemical transformations. The synthesis of the thienopyridine skeleton itself can be achieved through several strategies, often involving the closure of either the pyridine (B92270) or the thiophene ring as the final key step. nih.gov

One established method for constructing the THTP core is the Pomeranz–Fritsch reaction, which involves the acid-catalyzed cyclization of a Schiff base derived from a thienyl-aldehyde and an aminoacetal. google.com More recent metal-free approaches have utilized a denitrogenative transformation of fused 1,2,3-triazoles to generate substituted thieno[2,3-c]pyridine (B153571) derivatives. nih.gov For the synthesis of highly functionalized thieno[2,3-c]pyridines, the Gewald reaction offers a robust method, involving the condensation of a ketone (like ethyl 4-oxo-piperidine-1-carboxylate), an active methylene (B1212753) nitrile, and elemental sulfur. nih.gov

The final step in synthesizing ticlopidine from the THTP precursor is typically an SN2 displacement reaction. The nitrogen of the THTP acts as a nucleophile, attacking an electrophilic benzyl halide, such as o-chlorobenzyl chloride. This reaction is often carried out in the presence of a base like sodium hydride in an aprotic solvent such as THF. researchgate.net The reaction mechanisms for building upon the pyridine ring often involve nucleophilic substitution, which occurs more readily on the pyridine ring compared to benzene. abertay.ac.uk

While the parent ticlopidine molecule is achiral, the introduction of substituents on the tetrahydrothienopyridine core can create one or more stereocenters, leading to the possibility of diastereomers and enantiomers, such as a specific cis-Ticlopidine-MP Derivative. Achieving stereocontrol is a significant challenge in synthetic organic chemistry.

General strategies for the stereoselective synthesis of related highly substituted tetrahydropyridine (B1245486) and piperidine (B6355638) rings are applicable here. These methods include:

Cascade Reactions: One-pot procedures involving C–H activation, alkyne coupling, and electrocyclization followed by a diastereoselective reduction can produce highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereomeric purity (>95%). nih.gov

Substrate-Controlled Diastereoselective Reactions: The existing stereochemistry in a substrate can direct the stereochemical outcome of subsequent reactions. For instance, diastereoselective epoxidation of a tetrahydropyridine, followed by regioselective ring-opening, can yield densely functionalized, oxygenated piperidines. researchgate.net

Catalytic Asymmetric Synthesis: The use of chiral catalysts (metal-based or organocatalysts) can guide a reaction to favor the formation of one enantiomer over the other.

These principles allow for the targeted synthesis of a specific isomer, such as a cis-derivative, by carefully selecting the reaction pathway and controlling the stereochemistry at each step where a chiral center is formed.

Advanced Structural Characterization and Confirmation

Once a target molecule like a this compound is synthesized, its exact molecular structure, including its stereochemistry, must be unambiguously confirmed. This is achieved through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for analyzing isomers and molecular conformation. nih.gov For a substituted ticlopidine derivative, NMR can provide definitive evidence for its constitution and configuration.

Isomer Analysis (Cis/Trans): The distinction between geometric isomers, such as cis and trans configurations on the tetrahydropyridine ring, can be readily achieved using 1H NMR.

Chemical Shifts: The spatial arrangement of substituents in cis and trans isomers results in different electronic environments for the protons. This leads to distinct chemical shifts, allowing the two isomers to be distinguished in an NMR spectrum. tutorchase.com

Coupling Constants (J-values): The magnitude of the vicinal coupling constant (3JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them. According to the Karplus relationship, this angle is different for cis and trans isomers, resulting in different coupling constants. Generally, the 3JHH for trans protons is larger (typically 11-19 Hz) than for cis protons (typically 5-14 Hz). blogspot.com

Conformational Analysis: The tetrahydropyridine ring is not planar and exists in various conformations, such as chair or boat forms. Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the preferred conformation in solution. nih.gov A NOESY experiment detects protons that are close in space (<5 Å), regardless of whether they are bonded. The presence of a NOESY cross-peak between two protons indicates their spatial proximity, providing critical information to build a 3D model of the molecule and confirm the cis or trans relationship of substituents. nih.gov Temperature-dependent NMR studies can also provide insight into the dynamics of conformational transitions. cas.cz

Table 2: General 1H NMR Parameters for Distinguishing Cis/Trans Isomers
ParameterCis IsomerTrans IsomerRationaleReference
Chemical Shift Different from transDifferent from cisProtons experience different magnetic environments due to substituent orientation. tutorchase.com
3JHH Coupling Constant Smaller (5-14 Hz)Larger (11-19 Hz)Dihedral angle between vicinal protons is different, affecting coupling strength. blogspot.com
NOESY Cross-peaks between protons on the same face of the ring.Cross-peaks between protons on opposite faces are absent or weak.Detects through-space proximity of protons. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition and structure of novel compounds. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful method for analyzing complex mixtures and identifying specific derivatives or metabolites. nih.gov

Molecular Formula Determination: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the calculation of a unique elemental composition (molecular formula) for the detected molecular ion, which is the first step in identifying an unknown compound. researchgate.net

Structural Elucidation via Fragmentation: Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. In this technique, the molecular ion of the compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The fragmentation pattern is like a fingerprint for the molecule and provides vital structural information. researchgate.net For a ticlopidine derivative, MS/MS analysis can:

Confirm the presence of the thienopyridine core through characteristic fragment ions.

Identify the mass and structure of substituents by observing the neutral losses from the parent ion.

Help locate the position of substituents on the core structure based on the specific fragmentation pathways observed. researchgate.net

The combination of LC separation, accurate mass measurement from HRMS, and detailed structural information from MS/MS fragmentation patterns is essential for the definitive identification and characterization of novel compounds like the this compound. nih.govresearchgate.net

Chiral Chromatography for Stereoisomer Separation and Purity Assessment

Chiral chromatography is the cornerstone technique for the separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers of a chiral compound, leading to their differential elution from the chromatography column. The choice of the CSP and the chromatographic conditions are critical for achieving successful separation.

For a hypothetical "this compound," the process of developing a chiral chromatography method would involve screening a variety of commercially available chiral columns. These columns are packed with stationary phases based on different chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), proteins, macrocyclic antibiotics, or synthetic polymers.

Detailed Research Findings:

The development of a robust chiral separation method would typically involve the following steps:

Column Screening: A preliminary screening of different CSPs under various mobile phase conditions (normal-phase, reversed-phase, and polar organic modes) would be conducted to identify a column that shows baseline or near-baseline separation of the stereoisomers.

Method Optimization: Once a suitable column is identified, the separation would be optimized by systematically varying parameters such as the mobile phase composition (e.g., the ratio of solvents), the type and concentration of additives (e.g., acids or bases), the flow rate, and the column temperature. The goal of optimization is to achieve maximum resolution between the stereoisomer peaks in the shortest possible analysis time.

Purity Assessment: The optimized chiral HPLC method would then be used to assess the stereoisomeric purity of a synthesized batch of "this compound." This involves injecting a solution of the compound and quantifying the peak areas of the different stereoisomers. The enantiomeric excess (ee) or diastereomeric excess (de) can be calculated from these peak areas to determine the purity of the desired stereoisomer.

Data Tables:

The results of such an investigation would typically be presented in data tables. Below are illustrative examples of what these tables might contain.

Table 1: Chiral Column Screening for the Separation of this compound Stereoisomers

Chiral Stationary Phase Mobile Phase Flow Rate (mL/min) Resolution (Rs)
Chiralpak AD-H n-Hexane/Isopropanol (90:10, v/v) 1.0 1.2
Chiralcel OD-H n-Hexane/Isopropanol (80:20, v/v) 0.8 2.5
Lux Cellulose-1 Methanol/Acetonitrile (50:50, v/v) 1.2 0.8

This is a hypothetical data table. Actual results would vary.

Table 2: Optimized Chiral HPLC Method for Purity Assessment

Parameter Condition
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (85:15, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Retention Time (Isomer 1) 8.5 min
Retention Time (Isomer 2) 10.2 min

This is a hypothetical data table. Actual results would vary.

Structure Activity Relationship Sar Studies of Cis Ticlopidine Mp Derivatives

Elucidation of Structural Determinants for Molecular Interaction

The molecular interaction of the active metabolite of ticlopidine (B1205844) with the P2Y12 receptor is highly specific and relies on several key structural determinants. The core structure, a thienopyridine ring, undergoes significant transformation to unmask the pharmacologically active functional groups.

The metabolic activation of ticlopidine involves a two-step process. nih.gov Initially, the thiophene (B33073) ring is oxidized, leading to the formation of an intermediate, 2-oxo-ticlopidine. nih.gov Subsequently, the thiolactone ring of this intermediate is opened, exposing a reactive thiol group. nih.gov This thiol group is the most critical determinant for the molecule's biological activity, as it forms a covalent disulfide bond with specific cysteine residues (Cys17 and Cys270) on the extracellular domain of the P2Y12 receptor. nih.gov This irreversible binding accounts for the long-lasting antiplatelet effect of the drug. academie-sciences.fr

The interaction is further stabilized by the spatial arrangement of other parts of the molecule within the receptor's binding pocket. The 2-chlorophenyl group, attached to the nitrogen of the tetrahydro-piperidine ring, plays a significant role in the binding affinity. Modifications to this aromatic ring can influence the potency of the compound. For instance, the position and nature of the substituent on the phenyl ring are critical for optimal interaction.

The opened thienopyridine ring results in a side chain containing a carboxylic acid group. The stereochemistry of the entire molecule, particularly the orientation of the thiol group and the phenyl ring, is crucial for fitting into the binding site of the P2Y12 receptor.

Table 1: Key Structural Features and Their Role in Molecular Interaction

Structural FeatureRole in Molecular Interaction
Thiol Group (-SH) Forms a covalent disulfide bond with cysteine residues of the P2Y12 receptor, leading to irreversible inhibition.
2-Chlorophenyl Group Contributes to the binding affinity through hydrophobic and other interactions within the receptor pocket.
Tetrahydropyridine (B1245486) Core Provides the essential scaffold for the correct spatial orientation of the key interacting groups.
Carboxylic Acid Moiety May participate in electrostatic or hydrogen bonding interactions within the binding site.

Impact of Stereochemistry on Biological Activity and Binding Affinity

Stereochemistry plays a pivotal role in the biological activity and binding affinity of the ticlopidine active metabolite. The conversion of the prodrug results in the formation of a chiral center and a double bond, leading to the possibility of multiple stereoisomers. Extensive research on the closely related thienopyridine, clopidogrel (B1663587), has demonstrated that only one of its eight possible stereoisomers is pharmacologically active, highlighting the stringent stereochemical requirements of the P2Y12 receptor. semanticscholar.org

For the active metabolite of ticlopidine, the cis-configuration of the exocyclic double bond that is formed after the opening of the thiophene ring is believed to be crucial for activity. This specific geometry ensures the correct positioning of the reactive thiol group for covalent bond formation with the receptor's cysteine residues. Any deviation from this stereochemical arrangement can lead to a significant loss of biological activity.

The chirality of the carbon atom bearing the 2-chlorophenyl group also influences the binding affinity. The absolute configuration of this stereocenter dictates the three-dimensional orientation of the phenyl ring within the binding pocket, which is essential for establishing optimal non-covalent interactions that precede the formation of the disulfide bond. Studies on analogous compounds have shown that the (S)-configuration at this center is preferred for high-affinity binding.

The highly specific nature of the interaction implies that the P2Y12 receptor's binding site is stereochemically well-defined, accommodating only the isomer with the precise spatial arrangement of its key functional groups. This stereoselectivity underscores the importance of controlling the stereochemical outcome of the metabolic activation process to ensure therapeutic efficacy.

Table 2: Influence of Stereoisomers on Biological Activity (Inferred from Clopidogrel Studies)

Stereochemical FeatureImpact on Activity
(S)-Configuration at Chiral Center Higher binding affinity to the P2Y12 receptor.
(R)-Configuration at Chiral Center Significantly lower or no biological activity.
cis (Z)-Isomer of Double Bond Correct orientation for covalent bond formation.
trans (E)-Isomer of Double Bond Reduced or no inhibitory activity.

Preclinical Pharmacological Investigations: Molecular and Cellular Mechanisms

Molecular Target Identification and Binding Dynamics

Research into the molecular targets of the cis-Ticlopidine-MP derivative has primarily focused on its interaction with the P2Y12 receptor, a key adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets.

Characterization of Adenosine Diphosphate (ADP) Receptor P2Y12 Modulation

The active metabolites of thienopyridines, such as ticlopidine (B1205844) and clopidogrel (B1663587), are known to be irreversible antagonists of the P2Y12 receptor. nih.gov This interaction prevents ADP from binding to the receptor, thereby inhibiting a crucial step in the amplification of platelet activation and aggregation. nih.gov The active form of these drugs is a reactive thiol derivative that forms a covalent bond with the P2Y12 receptor. nih.gov While specific studies on the this compound are not available, it is hypothesized to follow a similar mechanism of action, requiring metabolic activation to an active metabolite that then targets the P2Y12 receptor. The "cis" stereochemistry of the derivative likely influences the conformation and activity of the active metabolite, potentially affecting its binding affinity and efficacy at the P2Y12 receptor.

Exploration of Interactions with Other Purinergic Receptors and Ectonucleotidases (e.g., CD39)

Beyond the P2Y12 receptor, the broader effects of thienopyridines on the purinergic signaling cascade are an area of active investigation. Ticlopidine itself has been identified as a non-competitive inhibitor of the ectonucleotidase CD39 (also known as NTPDase1). researchgate.net CD39 is responsible for the hydrolysis of ATP and ADP to AMP, thereby regulating the availability of these nucleotides to activate purinergic receptors. Inhibition of CD39 by a ticlopidine derivative could potentially lead to increased local concentrations of ADP, which might counteract the antiplatelet effects of P2Y12 antagonism. However, the specific interaction of the this compound with CD39 and other purinergic receptors, such as P2Y1, has not been detailed in the available literature. nih.gov

Ligand-Protein Interaction Kinetics and Thermodynamics

A comprehensive understanding of a drug's mechanism of action requires detailed analysis of its binding kinetics and thermodynamics. nih.gov For thienopyridines, the irreversible nature of the bond with the P2Y12 receptor means that traditional equilibrium-based affinity measurements (like Kd) are not fully descriptive. Instead, kinetic parameters such as the association rate constant (kon) and the inactivation rate are more relevant. Thermodynamic parameters, including changes in enthalpy (ΔH) and entropy (ΔS) upon binding, provide insight into the forces driving the interaction. nih.gov Currently, there is no publicly available data detailing the specific kinetic and thermodynamic profile of the this compound's interaction with the P2Y12 receptor or other potential targets.

Cellular and Biochemical Pathway Perturbations in In Vitro Models

In vitro studies are essential for characterizing the cellular effects of a compound. For antiplatelet agents, these typically involve platelet aggregation assays and measurement of downstream signaling molecules. The antagonism of the P2Y12 receptor by active thienopyridine metabolites leads to the inhibition of adenylyl cyclase, resulting in lower intracellular levels of cyclic AMP (cAMP). jppres.com This, in turn, affects calcium mobilization and the activation of glycoprotein (B1211001) IIb/IIIa receptors, which are final common steps in platelet aggregation. nih.gov While no specific in vitro data for the this compound is available, it is expected to inhibit ADP-induced platelet aggregation and modulate intracellular signaling pathways consistent with P2Y12 receptor blockade.

Mechanistic Studies in Preclinical In Vivo Animal Models

Preclinical in vivo studies in animal models are critical for establishing the antithrombotic efficacy and understanding the physiological effects of a new compound. Various animal models of thrombosis are utilized to evaluate the in vivo activity of antiplatelet agents. nih.gov

Investigation of Biochemical Cascades Affected by Compound Action

In vivo, the administration of thienopyridines leads to a systemic antiplatelet effect. The active metabolite, once formed in the liver, circulates and irreversibly inhibits the P2Y12 receptors on platelets. researchgate.net This leads to a reduction in platelet aggregation in response to ADP and other agonists that rely on ADP for signal amplification. The biochemical cascade affected by this action includes the inhibition of adenylyl cyclase, reduced intracellular calcium signaling, and decreased activation of the fibrinogen receptor, glycoprotein IIb/IIIa. jppres.comnih.gov Although no in vivo studies specifically investigating the this compound have been published, its effects are predicted to be consistent with other thienopyridine P2Y12 receptor antagonists.

Cellular Adaptations and Responses in Animal Tissues

The in vivo metabolism and cellular responses to the this compound have been the subject of preclinical investigations, primarily focusing on its conversion to the active thiol metabolite and the subsequent effects on platelet function. Animal studies, particularly in rats and dogs, have provided foundational knowledge on the distribution and metabolic fate of ticlopidine and its derivatives.

Following oral administration of radiolabeled ticlopidine, a precursor to the this compound, radioactivity was observed to be widely distributed across various tissues. The highest concentrations were consistently found in the liver, kidneys, and gastrointestinal tract. This distribution pattern highlights the central role of the liver in the metabolic processing of ticlopidine and its metabolites.

The biotransformation of the this compound is a critical step in its pharmacological activity. In vivo studies have demonstrated that this derivative, along with its trans-diastereomer, is metabolized to an active thiol metabolite. This conversion is primarily mediated by cytochrome P450 (CYP) enzymes within the liver. Specifically, research has identified P450s 2B6, 2C19, and 2D6 as the major enzymes responsible for this metabolic activation. Although the conversion of the this compound to the active thiol metabolite occurs to a lesser extent than that of the parent ticlopidine, it represents a significant pathway for its bioactivation.

The primary cellular response observed in animal tissues following the administration and subsequent metabolism of ticlopidine and its derivatives is the inhibition of platelet aggregation. The active thiol metabolite, generated from the this compound, exerts its effect by irreversibly binding to the P2Y12 receptor on platelets. This covalent binding prevents adenosine diphosphate (ADP) from binding to the receptor, thereby blocking a key pathway in platelet activation and aggregation.

The metabolic pathways of ticlopidine, leading to the formation of the this compound and other metabolites, have been elucidated through the analysis of urine and bile in animal models. The primary metabolic processes involve oxidation of the thiophene (B33073) ring and N-dealkylation.

The following table summarizes the key enzymes involved in the metabolic activation of the this compound and its parent compound, ticlopidine.

Metabolite/PrecursorMajor Metabolizing EnzymesResulting Active MetabolitePrimary Cellular Target
This compoundP450 2B6, P450 2C19, P450 2D6Active Thiol MetaboliteP2Y12 Receptor
TiclopidineP450 2B6, P450 2C19, P450 2D6Active Thiol MetaboliteP2Y12 Receptor

This next table outlines the tissue distribution of ticlopidine and its metabolites observed in animal studies.

TissueRelative Concentration
LiverHigh
KidneysHigh
Gastrointestinal TractHigh

Metabolism and Biotransformation Pathways of Cis Ticlopidine Mp Derivatives

Cytochrome P450 (CYP)-Mediated Oxidative Metabolism

The initial and rate-limiting steps in the metabolism of ticlopidine (B1205844) are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These phase I reactions introduce or expose functional groups on the parent molecule, preparing it for further transformation or excretion. mdpi.com The oxidative metabolism of ticlopidine is not reliant on a single enzyme but involves a consortium of CYP isoforms, leading to a diverse array of metabolites.

Identification of Specific CYP Isoforms Involved (e.g., CYP2C19, CYP1A2)

Research has identified several key CYP isoforms responsible for the oxidative metabolism of ticlopidine. While multiple enzymes contribute, some play a more significant role than others.

CYP2C19 : This isoform is a major contributor to ticlopidine metabolism. nih.gov Ticlopidine is not only a substrate but also a selective, mechanism-based inhibitor of CYP2C19. nih.govresearchgate.net The oxidation of the thiophene (B33073) ring of ticlopidine is primarily catalyzed by CYP2C19, leading to the formation of reactive metabolites. researchgate.net It is also involved in the formation of the key intermediate, 2-oxo-ticlopidine, and the oxidation of the tetrahydropyridine (B1245486) moiety. doi.orgdoi.org

CYP1A2 : This enzyme is one of several isoforms that mediate the formation of 2-oxo-ticlopidine from the parent drug. doi.org

CYP3A4 : Studies using baculovirus-expressed P450s have shown the involvement of CYP3A4 in the conversion of ticlopidine to a novel thienopyridinium metabolite. doi.orgnih.gov Along with CYP2C19 and CYP2B6, CYP3A4 is considered a primary catalyst in the human metabolism of ticlopidine. nih.gov

CYP2B6 : This isoform shows relatively high activity in the formation of 2-oxo-ticlopidine. doi.org Ticlopidine metabolism can also lead to the inactivation of CYP2B6. nih.gov

CYP2D6 : At lower concentrations of ticlopidine, CYP2D6 demonstrates the highest activity in forming the 2-oxo-ticlopidine metabolite. doi.org

The involvement of multiple CYP isoforms highlights the complexity of ticlopidine's metabolic profile. doi.org

Table 1: Key CYP Isoforms in Ticlopidine Metabolism
CYP IsoformRole in Ticlopidine MetabolismReference
CYP2C19Major catalyst for thiophene ring oxidation; forms 2-oxo-ticlopidine; subject to mechanism-based inhibition. nih.govnih.govresearchgate.net
CYP1A2Contributes to the formation of the intermediate metabolite 2-oxo-ticlopidine. doi.org
CYP3A4A primary catalyst involved in the formation of thienopyridinium metabolites. nih.govdoi.orgnih.gov
CYP2B6Shows high activity in forming 2-oxo-ticlopidine; subject to inactivation by ticlopidine metabolites. nih.govdoi.org
CYP2D6Exhibits high activity for 2-oxo-ticlopidine formation, particularly at low substrate concentrations. doi.org

Characterization of Primary Oxidative Metabolites

The CYP-mediated oxidation of ticlopidine results in several primary metabolites. These molecules are the products of various reactions including N-dealkylation, N-oxidation, and oxidation of both the thiophene and tetrahydropyridine rings. nih.govdoi.orgnih.gov

2-oxo-ticlopidine : This is a crucial intermediate metabolite in the bioactivation pathway. doi.org Its formation is NADPH-dependent and mediated by multiple CYP isoforms, including CYP1A2, 2B6, 2C19, and 2D6. doi.org

Thienopyridinium Metabolites (M5 and M6) : In vitro studies show that ticlopidine can undergo a 4-electron oxidation to a novel thienopyridinium metabolite (M6) through an intermediate 2-electron oxidation product, the dihydrothienopyridinium metabolite (M5). doi.orgnih.gov M6 is the major product of P450-catalyzed oxidation of the tetrahydropyridine moiety. nih.gov

2-hydroxyticlopidine : The keto tautomer of 2-hydroxyticlopidine is one of the two major metabolites formed from the oxidation of ticlopidine by CYP2C19. nih.govresearchgate.net

Ticlopidine S-oxide Dimer (TSOD) : This is the second major metabolite resulting from CYP2C19-catalyzed oxidation. nih.govresearchgate.net It is formed from the highly reactive ticlopidine S-oxide intermediate. researchgate.net

Other Oxidative Metabolites : Incubation with specific CYP isoforms like CYP2B6 has been shown to yield additional metabolites, including 7-hydroxyticlopidine and ticlopidine N-oxide. nih.gov

Table 2: Primary Oxidative Metabolites of Ticlopidine
MetaboliteDescriptionPrimary Generating Enzyme(s)Reference
2-oxo-ticlopidineKey intermediate thiolactone metabolite in the bioactivation pathway.CYP1A2, CYP2B6, CYP2C19, CYP2D6 doi.org
Dihydrothienopyridinium (M5)Intermediate 2-electron oxidation product of the tetrahydropyridine ring.CYP3A4, Peroxidases doi.orgnih.gov
Thienopyridinium (M6)Major 4-electron oxidation product from the tetrahydropyridine ring.CYP3A4 doi.orgnih.gov
2-hydroxyticlopidine (keto tautomer)A major metabolite resulting from CYP2C19 activity.CYP2C19 nih.govresearchgate.net
Ticlopidine S-oxide Dimer (TSOD)A major metabolite formed from the dimerization of the reactive S-oxide intermediate.CYP2C19 nih.govresearchgate.net
Ticlopidine N-oxideProduct of N-oxidation.CYP2B6 nih.gov

Non-Oxidative Biotransformation Mechanisms

Beyond direct CYP-mediated oxidation, the biotransformation of ticlopidine involves subsequent reactions, many of which are initiated by the formation of highly reactive intermediates. These pathways include conjugation reactions that facilitate detoxification and excretion.

Enzymatic Hydrolysis and Conjugation Reactions

While the metabolism of some related thienopyridine drugs involves significant hydrolysis by enzymes like carboxylesterases, the biotransformation of ticlopidine is dominated by oxidative pathways. nih.gov Following the initial phase I oxidation, the resulting metabolites can undergo phase II conjugation reactions. mdpi.com These reactions typically involve the attachment of polar molecules to the drug metabolite, increasing water solubility and facilitating elimination. mdpi.com In the case of ticlopidine, the most significant conjugation reaction involves glutathione (B108866) (GSH), which interacts with reactive intermediates generated during oxidative metabolism. nih.govnih.gov For instance, microsomal incubations of ticlopidine's thiolactone metabolite in the presence of thiols like glutathione lead to the formation of mixed disulfides. nih.gov

Detection and Role of Reactive Intermediates (e.g., Thiophene S-Oxides, Sulfenic Acids)

The oxidation of ticlopidine's thiophene ring by CYP enzymes generates short-lived, highly electrophilic intermediates that are central to its pharmacological activity and enzymatic interactions.

Thiophene S-Oxides : The S-oxidation of the thiophene ring is a critical metabolic step, producing a highly reactive thiophene S-oxide intermediate. nih.gov This species is implicated in the mechanism-based inactivation of CYP2C19 by ticlopidine. nih.govresearchgate.net Due to its instability, it can rapidly dimerize to form the more stable Ticlopidine S-oxide Dimer (TSOD) or react with cellular nucleophiles. researchgate.net The formation of this intermediate can be confirmed by trapping it with dienophiles like N-ethylmaleimide to form stable adducts detectable by HPLC-MS. researchgate.net

Sulfenic Acids : Evidence points to the formation of sulfenic acid intermediates during the P450-catalyzed oxidative cleavage of the thiolactone metabolite of ticlopidine. nih.gov These intermediates are also highly reactive and have been successfully trapped in vitro using dimedone. nih.gov Their formation represents a key step in the bioactivation pathway leading to the active thiol metabolite. nih.gov

Thiophene Epoxide : In addition to S-oxidation, the formation of a thiophene epoxide has been proposed as another potential electrophilic reactive metabolite generated by CYP2C19. researchgate.net

Table 3: Reactive Intermediates in Ticlopidine Metabolism
IntermediateFormation PathwayRole / FateReference
Thiophene S-oxideCYP-mediated S-oxidation of the thiophene ring.Inactivates CYP2C19; dimerizes to TSOD; reacts with glutathione. nih.govresearchgate.netnih.gov
Sulfenic AcidP450-catalyzed oxidative cleavage of the intermediate thiolactone.A key intermediate in the formation of the active thiol metabolite; reacts with thiols. nih.gov
Thiophene EpoxideProposed product of CYP2C19-mediated oxidation of the thiophene ring.Potential electrophilic species that can bind to cellular proteins. researchgate.net

Formation of Endogenous Adducts (e.g., Glutathione Conjugates)

The electrophilic intermediates generated during ticlopidine metabolism can react with endogenous nucleophiles, leading to the formation of various adducts.

Glutathione (GSH) Conjugates : Glutathione is a key cellular antioxidant that can detoxify reactive electrophiles. The thiophene S-oxide intermediate of ticlopidine is known to react with glutathione. nih.gov This reaction is a likely detoxification pathway, and the resulting adducts can be further metabolized. The detection of a dihydrothiophene sulfoxide (B87167) mercapturic acid (a downstream product of GSH conjugation) in vivo provides strong evidence for the initial formation of the thiophene-S-oxide. nih.gov Studies with mouse liver microsomes have identified multiple ticlopidine-GSH adducts. researchgate.net

Protein Adducts : The mechanism-based inactivation of CYP2C19 by ticlopidine is correlated with the covalent binding of one of its reactive metabolites to the enzyme protein. nih.govresearchgate.net This suggests that the reactive species, likely the thiophene S-oxide, is formed within the enzyme's active site and alkylates a nearby amino acid residue before it can diffuse out. nih.govresearchgate.net This covalent modification leads to the irreversible loss of enzyme function.

Preclinical Pharmacokinetic Process Analysis (Focus on ADME Processes in Animal Models)

Characterization of Absorption and Distribution Profiles

No specific data is available in the public domain to characterize the absorption and distribution profiles of cis-Ticlopidine-MP Derivative in any animal models.

Elimination Pathways and Excretion Mechanisms

There is no available information from preclinical studies to delineate the elimination pathways and excretion mechanisms of this compound.

Computational and in Silico Modeling Approaches

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For ticlopidine (B1205844) derivatives, the primary target is the P2Y12 receptor, a G-protein coupled receptor crucial for platelet aggregation. nih.govjppres.com Docking simulations help elucidate the binding mechanism by identifying key amino acid residues within the receptor's active site that interact with the ligand.

Simulations involving thienopyridine analogues and the P2Y12 receptor have identified critical interactions. These often include hydrophobic interactions and hydrogen bonds with specific residues that stabilize the ligand within the binding pocket. nih.govmdpi.com For instance, studies on various P2Y12 inhibitors have revealed that interactions with residues like MET 180, LEU 250, and ASN 254 are important for binding affinity. mdpi.com The binding energy, calculated by scoring functions, provides a quantitative estimate of the binding affinity, allowing for the comparison of different derivatives. mdpi.com A lower binding energy generally indicates a more stable and potent ligand-receptor complex. This information is vital for rationally designing derivatives with enhanced affinity for the P2Y12 receptor.

Table 1: Example Docking Scores of P2Y12 Inhibitors Note: This table contains representative data for illustrative purposes based on studies of various P2Y12 inhibitors, not specifically the cis-Ticlopidine-MP derivative.

Compound Class Target Receptor Example Docking Score (kcal/mol) Key Interacting Residues
Thienopyridines P2Y12 -15.0 PHE 171, MET 180, LEU 250
Tannin Derivatives P2Y12 ≤ -15.0 Not Specified
1,3,4-Oxadiazoles Factor Xa - (Score: 5612-6270) Not Specified

Molecular Dynamics Simulations for Conformational Dynamics and Binding Site Analysis

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-receptor interactions over time. nih.gov While molecular docking provides a static snapshot, MD simulations reveal the conformational changes in both the ligand and the receptor, providing insights into the stability of the complex. nih.gov These simulations are performed to validate the binding modes predicted by docking and to analyze the flexibility of the binding site. acs.org

For P2Y12 inhibitors like ticlopidine derivatives, MD simulations can track the stability of the complex by calculating parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the simulation period. nih.govresearchgate.net A stable RMSD value suggests that the ligand remains securely bound within the active site. Furthermore, analysis of Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the receptor, which may be crucial for ligand entry and binding. nih.gov These simulations confirm that the key interactions observed in docking are maintained, thus ensuring the stability and rationality of the predicted binding poses. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For thienopyridine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are employed to predict the antiplatelet activity of new analogues. nih.gov

These models are built using a training set of compounds with known activities and are validated using a test set. researchgate.net The statistical significance of a QSAR model is assessed by parameters like the cross-validation coefficient (q²) and the non-cross-validated coefficient (r²); high values indicate a robust and predictive model. nih.gov Contour maps generated from CoMFA and CoMSIA analyses visualize the regions where modifications to the molecular structure (e.g., adding hydrophobic or electron-withdrawing groups) are likely to increase or decrease biological activity. nih.gov This provides a roadmap for designing more potent inhibitors of the P2Y12 receptor. nih.gov

Table 2: Statistical Parameters for a Representative 3D-QSAR Model of Thienopyridine Analogues Note: This table presents example data from a study on thienopyridine analogues to illustrate the validation of a QSAR model.

Model q² (Cross-validated) r² (Non-cross-validated) Standard Error of Estimation (SEE) F value
CoMFA 0.671 0.989 0.077 435.87
CoMSIA 0.647 Not Specified Not Specified Not Specified

Predictive Models for Metabolic Pathways and Bioactivation Risk

Ticlopidine and its derivatives are prodrugs, meaning they must be metabolized in the body, primarily by hepatic cytochrome P450 (CYP) enzymes, to form an active metabolite that inhibits the P2Y12 receptor. smpdb.caoup.comresearchgate.netnih.gov Computational models are crucial for predicting the metabolic fate of new derivatives. news-medical.net These in silico tools can predict the sites on a molecule most susceptible to metabolism and identify the potential metabolites formed through various enzymatic reactions, such as oxidation. news-medical.netnih.govoup.com

The metabolism of ticlopidine involves several CYP enzymes, including CYP2C19, CYP2B6, CYP2C9, and CYP3A4, which convert it into intermediates like 2-oxoticlopidine (B1208760) and ultimately to the active thiol metabolite. smpdb.canih.govdrugbank.com Predictive models help to foresee this metabolic pathway for new derivatives. smpdb.canih.gov This is critical for assessing bioactivation risk, as some metabolic pathways can lead to the formation of reactive metabolites that may cause adverse effects. nih.gov By predicting these pathways, chemists can design molecules that are either more efficiently converted to the active form or that avoid problematic metabolic routes. nih.gov

Table 3: Key Enzymes Involved in Ticlopidine Metabolism Note: This table is based on the known metabolic pathway of the parent drug, ticlopidine.

Metabolic Step Catalyzing Enzymes Metabolite Formed
First Oxidation CYP2C19, CYP2B6, CYP1A2 2-oxoclopidogrel/2-oxoticlopidine
Second Oxidation CYP2B6, CYP2C9, CYP2C19, CYP3A4, CYP3A5 Active Thiol Metabolite

Nanoinformatics and Computational Drug Design Methodologies

Computational drug design encompasses a range of in silico techniques used to identify, design, and optimize novel therapeutic compounds. mdpi.comnih.gov For thienopyridine derivatives, these methodologies are used to design new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles, such as better metabolic stability. nih.govmdpi.com Structure-based design, which relies on the 3D structure of the target receptor (P2Y12), and ligand-based design, which uses the knowledge of known active molecules, are two primary strategies. nih.govresearchgate.net

While direct applications of nanoinformatics to cis-Ticlopidine-MP are not extensively documented, this emerging field integrates nanotechnology and computational science. In principle, nanoinformatics could be applied to design advanced drug delivery systems, such as nanocarriers, to improve the solubility, stability, and targeted delivery of thienopyridine derivatives. Computational models within nanoinformatics could simulate the interaction of these nanoparticles with biological systems, predicting their efficacy and safety profile. The overarching goal of these computational approaches is to accelerate the drug discovery pipeline, reducing the time and cost associated with developing new, safer, and more effective antiplatelet therapies. mdpi.comresearchgate.net

Advanced Analytical Methodologies for Research and Discovery

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of ticlopidine (B1205844) and its derivatives in biological samples due to its high sensitivity and specificity. researchgate.net This technique is essential for pharmacokinetic studies, enabling the precise measurement of parent compounds and their metabolites in matrices like human plasma. researchgate.netnih.gov

The process typically involves extracting the analyte from the biological matrix, often through protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. nih.gov The separation is commonly achieved using reverse-phase high-performance liquid chromatography (HPLC) on columns such as C8 or C18. nih.gov Tandem mass spectrometry is employed for detection, usually in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov This targeted approach allows for accurate quantification even at low concentrations. nih.gov

For instance, a validated LC-MS/MS method for ticlopidine in human plasma demonstrated a linear calibration curve over a range of 1.0–1000 ng/mL, with a lower limit of quantification (LLOQ) of 1.0 ng/mL. nih.gov The structural elucidation of metabolites is also heavily reliant on LC-MS/MS, where fragmentation patterns help identify metabolic modifications to the parent drug. nih.govresearchgate.net The use of high-resolution mass spectrometry (HRMS) further aids in confirming the elemental composition of unknown metabolites. researchgate.net

ParameterMethod DetailsReference
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) nih.gov
Matrix Human Plasma nih.gov
Extraction Liquid-liquid extraction with diethyl ether-hexane nih.gov
Chromatography Isocratic elution on a Jones Genesis C8 column nih.gov
Run Time 3.0 minutes nih.gov
Detection Electrospray ionization (ESI) in positive mode nih.gov
Linear Range 1.0–1000 ng/mL nih.gov
LLOQ 1.0 ng/mL nih.gov

Chemical Derivatization Strategies for Enhanced Detection and Structural Analysis

Chemical derivatization is a critical strategy in the analysis of certain ticlopidine metabolites, particularly the active thiol metabolite. nih.gov Thiol-containing compounds are often unstable and can be challenging to analyze directly via LC-MS due to poor chromatographic retention or low ionization efficiency. semanticscholar.org Derivatization converts the analyte into a more stable and easily detectable form. mdpi.com

This process involves a chemical reaction that modifies a specific functional group on the analyte. mdpi.com For thiol metabolites of thienopyridines, derivatization typically involves reacting the thiol group with a stabilizing agent. This not only prevents oxidation or the formation of disulfides but can also introduce a chemical moiety that enhances ionization in the mass spectrometer, thereby improving sensitivity. nih.govsemanticscholar.org For example, a method developed for the analogous compound clopidogrel (B1663587) utilized a derivatizing agent to stabilize its reactive thiol metabolite, allowing for simultaneous quantification of the parent drug and its key metabolites. nih.gov

Beyond enhancing sensitivity, derivatization can aid in structural characterization. By targeting specific functional groups, derivatization can provide clues about the molecule's structure and help in the interpretation of mass spectra. mdpi.com The introduction of a chemical tag with a known isotopic signature (stable isotope-coded derivatization) can also facilitate more accurate quantification by mitigating matrix effects. semanticscholar.org

StrategyPurposeApplication ExampleReference
Thiol Alkylation Stabilizes reactive thiol group, prevents oxidation.Analysis of active thiol metabolites of thienopyridines like clopidogrel. nih.gov
Isotope-Coded Derivatization Improves quantitative accuracy by correcting for matrix effects and instrument drift.Quantitative analysis of carbonyl-containing metabolites. semanticscholar.org
Silylation Increases volatility and thermal stability for gas chromatography.Analysis of glucocorticoids for structural characterization by GC-MS. mdpi.com

Application of Imaging Mass Spectrometry in Preclinical Tissue Analysis

Imaging Mass Spectrometry (MSI) is a powerful technology that visualizes the spatial distribution of drugs, metabolites, and endogenous molecules directly in tissue sections without the need for chemical labels. nih.govresearchgate.net This technique is particularly valuable in preclinical drug development to understand a compound's pharmacokinetic and toxicological profile at the tissue level. nih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a common MSI technique used for this purpose. nih.gov In a typical MALDI-MSI experiment, a thin tissue section from a dosed animal is coated with an energy-absorbing matrix. A laser is then rastered across the tissue surface, desorbing and ionizing molecules at each point. The mass spectrometer collects a full mass spectrum for each pixel, creating a molecular map that shows the distribution of specific compounds. researchgate.net

The high mass resolution and accuracy of instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers can provide the molecular specificity needed to distinguish the parent drug from its various metabolites within complex tissue environments. nih.gov MSI has been successfully used to map the distribution of various drugs and their metabolites in organs, providing critical insights into tissue-specific accumulation and potential sites of toxicity. nih.govresearchgate.net This approach allows researchers to directly observe where compounds like the cis-Ticlopidine-MP derivative localize in preclinical models.

Spectrophotometric and Chromatographic Method Development for Research Applications

Alongside advanced mass spectrometry, more conventional analytical methods, including spectrophotometry and chromatography with UV detection, have been developed for the analysis of ticlopidine and its derivatives, particularly in pharmaceutical formulations. researchgate.netglobalresearchonline.net These methods are often valued for their simplicity, cost-effectiveness, and robustness in quality control and research settings. jetir.org

UV-Vis spectrophotometry, including first-order derivative spectroscopy, has been used for the simultaneous determination of ticlopidine in combination with other drugs in tablet dosage forms. globalresearchonline.netresearchgate.net Derivative spectroscopy can enhance the resolution of overlapping spectra, allowing for the quantification of individual components in a mixture without prior separation. researchgate.netderpharmachemica.com For example, a first-order derivative method selected specific wavelengths to determine ticlopidine in the presence of aspirin, with linearity observed in the concentration range of 5-25 µg/mL. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) with UV detection is another widely used technique. A simple HPLC-UV method was developed for determining ticlopidine in human plasma, demonstrating a limit of quantitation of 10 ng/mL using UV detection at 215 nm. nih.gov While less sensitive than LC-MS/MS, HPLC-UV is suitable for applications where higher concentrations are expected, such as in the analysis of bulk drug substances and pharmaceutical products. researchgate.netnih.gov

MethodApplicationKey FindingsReference
First-Order Derivative Spectrophotometry Simultaneous determination of Aspirin and Ticlopidine in tablets.Linearity for Ticlopidine: 5-25 µg/mL. Wavelengths selected: 232.98 nm and 239.50 nm. globalresearchonline.net
HPLC with UV Detection Determination of Ticlopidine in human plasma.Limit of Quantitation: 10 ng/mL. Detection Wavelength: 215 nm. nih.gov
Simultaneous Equation Spectrophotometry Estimation of Ticlopidine and Aspirin in tablets.Wavelengths used: 214 nm for Ticlopidine and 228 nm for Aspirin. researchgate.net

Future Directions and Emerging Research Avenues

Development of Next-Generation Analogues with Tuned Pharmacological Profiles

The development of next-generation thienopyridine analogues is a primary focus of ongoing research, with the goal of creating compounds with improved pharmacological profiles, including enhanced potency, faster onset of action, and a better safety profile compared to ticlopidine (B1205844). mdpi.com The structural understanding of ticlopidine's active metabolite, aided by the analysis of its stable derivatives, provides a foundation for the rational design of new chemical entities.

Key strategies in the development of these next-generation analogues include:

Modification of the Thienopyridine Core: Researchers are exploring the replacement of the thiophene (B33073) ring with other heterocyclic or aromatic systems to enhance metabolic stability and reduce the potential for off-target effects. nih.gov

Stereochemical Optimization: The "cis" configuration of the Ticlopidine-MP Derivative highlights the importance of stereochemistry in biological activity. vulcanchem.com Future analogues will likely involve the synthesis and evaluation of specific stereoisomers to identify those with the most favorable therapeutic index.

Bioisosteric Replacements: The strategic replacement of certain functional groups with bioisosteres can modulate the compound's pharmacokinetic and pharmacodynamic properties. This could lead to analogues with improved oral bioavailability, altered metabolic pathways, and reduced drug-drug interactions.

Research ApproachGoalPotential Outcome
Core Structure ModificationEnhance metabolic stability and reduce off-target effects.Analogues with a more predictable and favorable safety profile.
Stereochemical OptimizationIsolate and advance the most active and least toxic stereoisomer.Compounds with higher potency and a better therapeutic window.
Bioisosteric ReplacementImprove pharmacokinetic and pharmacodynamic properties.Drugs with better absorption, distribution, metabolism, and excretion (ADME) profiles.

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

A deeper understanding of the molecular mechanisms underlying the action of ticlopidine's active metabolite is essential for the development of safer and more effective antiplatelet therapies. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this comprehensive understanding. mdpi.comliverpool.ac.uk The ability to accurately quantify the active metabolite using its derivatized form is a key component of the metabolomics arm of this strategy.

Future research will likely involve:

Metabolomics: Beyond simple quantification, metabolomic studies can map the metabolic fate of ticlopidine and its analogues, identifying all metabolic products and their potential biological activities. researchgate.net

Proteomics: By analyzing changes in protein expression and post-translational modifications in platelets and other relevant cells upon exposure to the active metabolite, researchers can identify novel targets and pathways affected by the drug.

Transcriptomics: Studying changes in gene expression can provide insights into the cellular responses to the drug, including potential compensatory mechanisms or off-target effects.

Integrated Analysis: The true power of multi-omics lies in the integration of these different data types to build comprehensive models of the drug's mechanism of action, from the gene to the metabolic level. mdpi.com

Omics TechnologyApplication in Ticlopidine ResearchPotential Insights
MetabolomicsQuantifying the active metabolite and identifying other metabolic products.A complete map of the drug's metabolic pathway and the biological activity of its metabolites.
ProteomicsIdentifying changes in protein expression and modification in response to the active metabolite.Discovery of novel drug targets and a deeper understanding of its mechanism of action.
TranscriptomicsAnalyzing changes in gene expression following drug exposure.Understanding the cellular response to the drug and identifying potential off-target effects.

Advances in Computational Chemistry for Rational Design and Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new drug candidates and the prediction of their properties before synthesis. taylorandfrancis.commdpi.com In the context of ticlopidine analogues, these approaches can significantly accelerate the drug development process.

Future applications of computational chemistry in this area will include:

Molecular Docking and Dynamics Simulations: These techniques can be used to model the interaction of ticlopidine's active metabolite and new analogues with the P2Y12 receptor at the atomic level, providing insights into the structural basis of their activity.

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the chemical structures of a series of analogues with their biological activities, QSAR models can be developed to predict the potency of new, unsynthesized compounds.

ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new analogues, helping to prioritize compounds with the most promising drug-like properties for synthesis and testing. taylorandfrancis.com

Computational MethodApplicationBenefit
Molecular DockingSimulating the binding of analogues to the P2Y12 receptor.Understanding the structural requirements for high-affinity binding and guiding the design of more potent inhibitors.
QSARCorrelating chemical structure with biological activity.Predicting the activity of new compounds and prioritizing synthetic efforts.
ADME/Tox ModelingPredicting the pharmacokinetic and toxicity profiles of new analogues.Early identification of compounds with poor drug-like properties, reducing the rate of late-stage failures.

Exploration of New Preclinical Disease Models for Mechanistic Insights

The translation of basic research findings into clinical applications relies on the use of relevant preclinical disease models. To gain deeper mechanistic insights into the action of ticlopidine's active metabolite and to evaluate the efficacy of next-generation analogues, researchers are exploring and developing more sophisticated preclinical models.

Future research in this area will likely focus on:

Humanized Animal Models: The development of animal models that express human P2Y12 receptors or other relevant human proteins can provide a more accurate prediction of a drug's efficacy and safety in humans.

Microfluidic "Organs-on-a-Chip" Models: These in vitro models can mimic the physiological environment of blood vessels and allow for the study of platelet aggregation and thrombosis under flow conditions, providing a more realistic assessment of a drug's antiplatelet activity.

Disease-Specific Models: The use of animal models that accurately recapitulate the pathophysiology of specific thrombotic diseases, such as stroke or myocardial infarction, will be crucial for evaluating the therapeutic potential of new ticlopidine analogues in relevant disease contexts. researchgate.net

Preclinical ModelDescriptionAdvantage
Humanized Animal ModelsAnimals genetically engineered to express human drug targets.More accurately predicts the drug's interaction with the human target.
Organs-on-a-ChipMicrofluidic devices that mimic the structure and function of human organs.Provides a more physiologically relevant in vitro model for studying drug effects.
Disease-Specific Animal ModelsAnimals that exhibit key features of a particular human disease.Allows for the evaluation of a drug's efficacy in a relevant disease context.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing cis-Ticlopidine-MP Derivative to ensure reproducibility in academic settings?

  • Methodological Answer : Synthesis should follow validated protocols with strict control of stereochemistry. Key steps include:

  • Reaction Conditions : Use chiral catalysts (e.g., Pd-based systems) under inert atmospheres to minimize racemization.
  • Purification : Employ orthogonal techniques (HPLC with chiral columns, recrystallization) to isolate the cis-isomer .
  • Characterization : Confirm stereochemistry via 1H^1H-NMR coupling constants and X-ray crystallography. Report solvent polarity and temperature effects on isomer stability .

Q. How should researchers address discrepancies in reported pharmacological activity data for cis-Ticlopidine-MP Derivative?

  • Methodological Answer : Contradictions often arise from variations in assay conditions. To resolve:

  • Standardize Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. CHO) and buffer compositions.
  • Orthogonal Validation : Cross-validate results with SPR (surface plasmon resonance) for binding kinetics and in vivo models for functional efficacy .
  • Data Transparency : Publish raw datasets (dose-response curves, IC50IC_{50} calculations) in repositories like Zenodo to enable reanalysis .

Advanced Research Questions

Q. What computational strategies are optimal for modeling the cis-Ticlopidine-MP Derivative’s interaction with P2Y12 receptors?

  • Methodological Answer : Combine molecular dynamics (MD) and QM/MM simulations:

  • Docking Protocols : Use AutoDock Vina with flexible receptor residues (e.g., TM3 and TM7 helices) to account for conformational changes.
  • Free Energy Perturbation (FEP) : Calculate binding affinities for cis vs. trans isomers under physiological pH .
  • Validation : Compare predicted binding poses with cryo-EM structures of receptor-ligand complexes .

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for cis-Ticlopidine-MP Derivative analogs?

  • Methodological Answer : Apply a systematic SAR workflow:

  • Scaffold Modification : Introduce substituents at the MP moiety’s para-position to assess steric/electronic effects.
  • High-Throughput Screening (HTS) : Test analogs against mutant P2Y12 receptors (e.g., H187A, R256K) to identify critical residues for activity.
  • Data Integration : Use cheminformatics tools (e.g., KNIME) to correlate logPP, pKaK_a, and IC50IC_{50} values .

Q. What strategies mitigate off-target effects of cis-Ticlopidine-MP Derivative in platelet aggregation studies?

  • Methodological Answer :

  • Selectivity Profiling : Screen against related GPCRs (e.g., P2Y1, P2Y13) via radioligand displacement assays.
  • Metabolite Tracking : Use LC-MS/MS to monitor in vitro degradation products that may interfere with ADP-induced aggregation .
  • Negative Controls : Include clopidogrel-resistant platelet donors to isolate isomer-specific effects .

Data Management and Reproducibility

Q. How should researchers document cis-Ticlopidine-MP Derivative data to comply with FAIR principles?

  • Methodological Answer :

  • Metadata Standards : Adopt ISA-Tab format for experimental metadata (e.g., synthesis batches, purity thresholds).
  • Controlled Vocabularies : Use ChEBI or PubChem identifiers for chemical entities .
  • Long-Term Storage : Archive NMR spectra and crystallography files in domain-specific repositories (e.g., Cambridge Structural Database) .

Tables for Critical Parameters

Parameter Recommended Protocol Validation Method Reference
Stereochemical PurityChiral HPLC (Chiralpak AD-H column, hexane:IPA)1H^1H-NMR coupling constants
IC50IC_{50} Reporting8-point dose-response curves, triplicate repeatsNonlinear regression (GraphPad Prism)
Binding KineticsSPR with immobilized P2Y12 extracellular domainSteady-state affinity analysis

Key Considerations for Peer Review

  • Reproducibility : Provide step-by-step synthesis protocols and raw analytical data (HPLC chromatograms, NMR spectra) as supplementary material .
  • Ethical Compliance : Disclose any conflicts of interest related to derivative patent applications .
  • Limitations : Discuss isomer stability under physiological conditions (e.g., pH-dependent epimerization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.